

Application Notes & Protocols: TMX-4113 In Vitro Dosage and Administration

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Compound of Interest

Compound Name: TMX-4113

Cat. No.: B15542877

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **TMX-4113** is a bifunctional molecular glue degrader that induces the degradation of two distinct proteins: Phosphodiesterase 6D (PDE6D) and Casein Kinase 1 α (CK1 α).^{[1][2][3]} It was developed through the chemical derivatization of a parent compound, FPFT-2216, which was found to degrade PDE6D, IKZF1, IKZF3, and CK1 α .^{[1][3][4]} **TMX-4113**, along with its analogs TMX-4100 (a selective PDE6D degrader) and TMX-4116 (a selective CK1 α degrader), serves as a valuable chemical probe for studying the biological functions of PDE6D and CK1 α and their roles in various signaling pathways.^{[1][4]} These compounds exert their effects by recruiting the target proteins to the CRL4CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.^{[1][4]}

Data Presentation: In Vitro Activity of TMX-4113 and Analogs

The following table summarizes the in vitro degradation profiles of **TMX-4113** and its related compounds in various human cancer cell lines.

Compound	Target(s)	Cell Line	Concentration	Incubation Time	Key Findings	Reference
TMX-4113	PDE6D, CK1 α	MM.1S	40 nM	4 hours	Degraded over 50% of CK1 α . Also shows potent PDE6D degradation.	[1]
TMX-4113	PDE6D, CK1 α	MOLT4, Jurkat	Up to 1 μ M	4 hours	Lower DC50 for PDE6D compared to TMX-4100.	[1]
TMX-4100	PDE6D	MOLT4, Jurkat, MM.1S	Up to 1 μ M	4 hours	Selective for PDE6D degradation with a DC50 < 200 nM.	[1]
TMX-4116	CK1 α	MOLT4, Jurkat, MM.1S	Up to 1 μ M	4 hours	Selective for CK1 α degradation with a DC50 < 200 nM.	[1]
FPFT-2216	PDE6D, IKZF1, IKZF3, CK1 α	MOLT4	1 μ M	4 hours	Non-selective degradation of multiple targets.	[1]

FPFT-2216	PDE6D	MIA PaCa-2	2.5 μ M	24 hours	PDE6D depletion did not impede cell growth.	[1] [4]
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DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

In Vitro Protein Degradation Assay

This protocol describes the general steps for assessing the degradation of PDE6D and CK1 α in cultured cancer cells following treatment with **TMX-4113**.

a. Materials:

- **TMX-4113** (and control compounds like TMX-4100, TMX-4116, FPFT-2216)
- Cell lines (e.g., MOLT4, Jurkat, MM.1S)
- Appropriate cell culture medium and supplements
- DMSO (for compound dilution)
- Multi-well cell culture plates (e.g., 6-well or 12-well)
- Protease and phosphatase inhibitor cocktails
- Cell lysis buffer (e.g., RIPA buffer)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Western blot transfer system and membranes
- Primary antibodies against PDE6D, CK1 α , and a loading control (e.g., β -actin, GAPDH)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

b. Procedure:

- Cell Seeding: Plate the desired cell line (e.g., MOLT4, Jurkat, MM.1S) in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
- Compound Preparation: Prepare a stock solution of **TMX-4113** in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to 1 μ M).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of **TMX-4113**. Include a vehicle control (DMSO-treated) group.
- Incubation: Incubate the cells for the desired period (e.g., 4 hours or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations for all samples.
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with primary antibodies against PDE6D, CK1 α , and a loading control overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for the target proteins and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Proliferation Assay

This protocol can be used to assess the effect of **TMX-4113**-mediated protein degradation on cancer cell growth.

a. Materials:

- **TMX-4113**
- Cell lines (e.g., MIA PaCa-2)
- Appropriate cell culture medium
- 384-well cell culture plates
- Cell proliferation assay reagent (e.g., CellTiter-Glo®)
- Plate reader

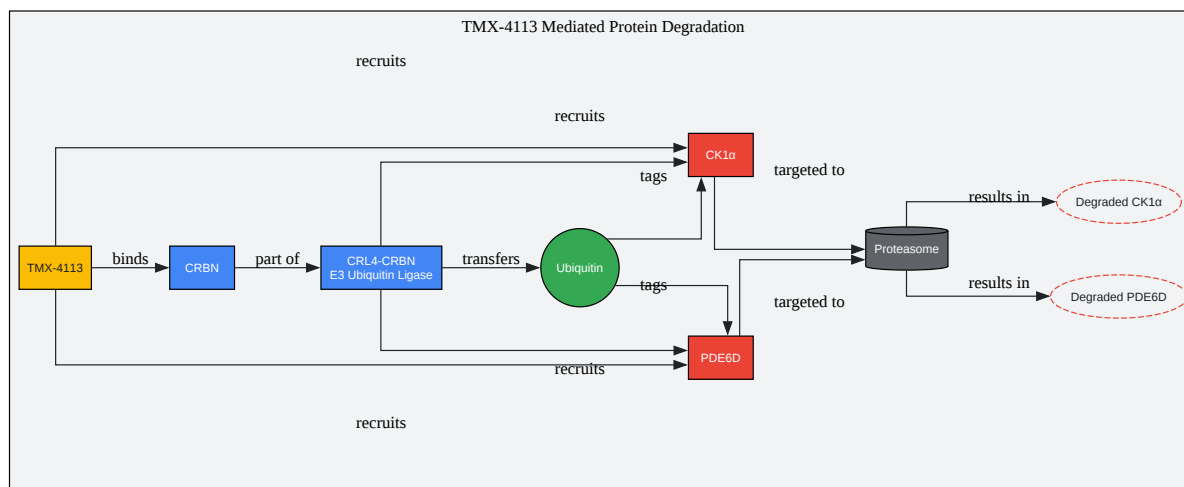
b. Procedure:

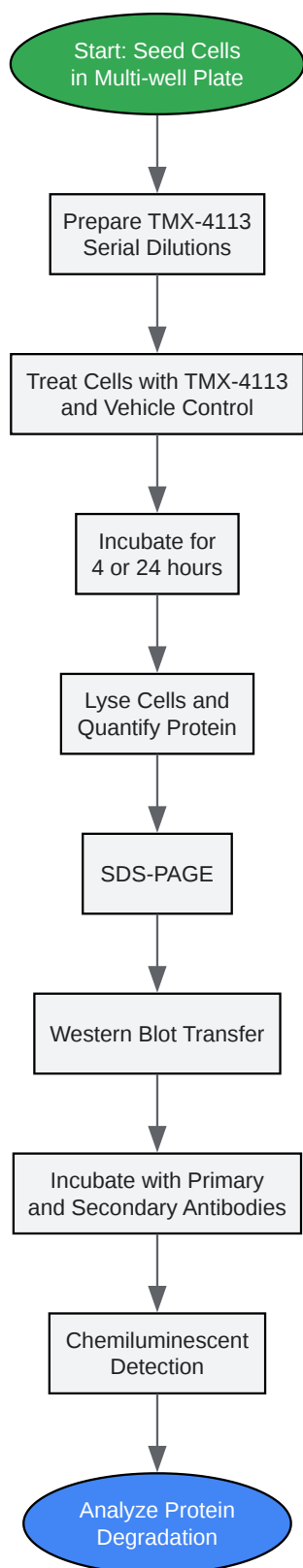
- Cell Seeding: Seed 800 cells per well in a 384-well plate.
- Compound Treatment: Add **TMX-4113** at various concentrations to the wells.
- Incubation: Incubate the plates for the desired duration (e.g., daily dosing for several days).

- Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
- Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the compound concentration to determine the effect on cell proliferation.

Mandatory Visualizations

Signaling Pathway of TMX-4113 Action





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